4-(Pyrimidin-4-yl)butan-2-amine
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Overview
Description
4-(Pyrimidin-4-yl)butan-2-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yl)butan-2-amine typically involves the nucleophilic aromatic substitution (S_NAr) reaction of pyrimidine derivatives. One common method involves the reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions. For instance, the reaction with 2-amino-N-methylbenzamide using sodium bicarbonate in ethanol can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Reagents like sodium bicarbonate (NaHCO_3) and hydrochloric acid (HCl) in ethanol are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(Pyrimidin-4-yl)butan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(Pyrimidin-4-yl)butan-2-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-pyrimidin-4-ylbutan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-7(9)2-3-8-4-5-10-6-11-8/h4-7H,2-3,9H2,1H3 |
InChI Key |
IKTGVWWSLAUWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=NC=C1)N |
Origin of Product |
United States |
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